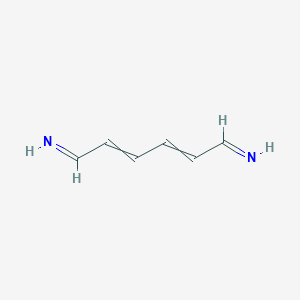![molecular formula C12H20O2S B14271001 Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate CAS No. 139774-64-4](/img/structure/B14271001.png)
Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a prop-2-enoate backbone, with a cyclohexylsulfanyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{Cyclohexylsulfanylacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction conditions typically include elevated temperatures and the removal of water to drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfanyl groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Substituted esters, thioethers
科学的研究の応用
Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate can be compared with other esters and thioethers:
Ethyl 2-[(phenylsulfanyl)methyl]prop-2-enoate: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group, affecting its reactivity and applications.
特性
CAS番号 |
139774-64-4 |
|---|---|
分子式 |
C12H20O2S |
分子量 |
228.35 g/mol |
IUPAC名 |
ethyl 2-(cyclohexylsulfanylmethyl)prop-2-enoate |
InChI |
InChI=1S/C12H20O2S/c1-3-14-12(13)10(2)9-15-11-7-5-4-6-8-11/h11H,2-9H2,1H3 |
InChIキー |
QWQZFCAVEDGCDE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C)CSC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


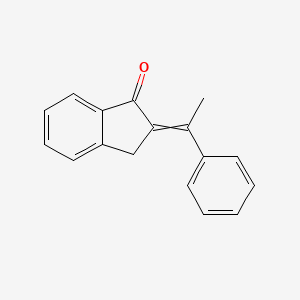
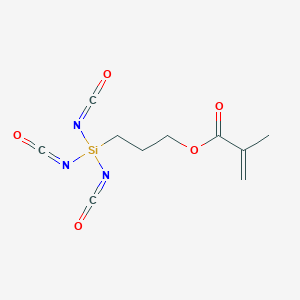

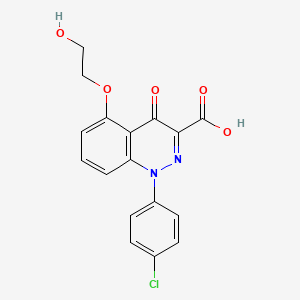

![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
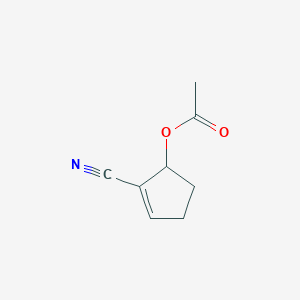
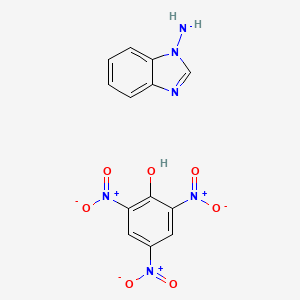
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)

![3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14270974.png)

![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
